2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine
Overview
Description
WAY-181187 is a high affinity and selective 5-hydroxytryptamine 6 receptor full agonist. It is known for its ability to induce robust increases in extracellular gamma-aminobutyric acid levels in various regions of the brain, including the frontal cortex, hippocampus, striatum, and amygdala . This compound has demonstrated preclinical efficacy in rodent models of depression, anxiety, and obsessive-compulsive disorder .
Preparation Methods
The synthesis of WAY-181187 involves several steps. The key intermediate is 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride, which is then reacted with 1H-indol-3-yl ethan-1-amine to form the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
WAY-181187 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole and imidazothiazole moieties .
Scientific Research Applications
WAY-181187 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the 5-hydroxytryptamine 6 receptor and its role in neurotransmission . In biology, it is used to investigate the effects of gamma-aminobutyric acid modulation on various physiological processes . In medicine, WAY-181187 is being explored as a potential therapeutic agent for the treatment of depression, anxiety, and obsessive-compulsive disorder . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs targeting the 5-hydroxytryptamine 6 receptor .
Mechanism of Action
WAY-181187 exerts its effects by binding to and activating the 5-hydroxytryptamine 6 receptor . This activation leads to an increase in gamma-aminobutyric acid levels in the brain, which in turn modulates neurotransmission and affects various physiological processes . The molecular targets and pathways involved include the gamma-aminobutyric acidergic system and the serotoninergic system .
Comparison with Similar Compounds
WAY-181187 is similar to other 5-hydroxytryptamine 6 receptor agonists, such as WAY-208466 . it is unique in its ability to selectively increase gamma-aminobutyric acid levels in specific regions of the brain without affecting other neurotransmitters like norepinephrine, serotonin, dopamine, or glutamate . This selective action makes it a valuable tool for studying the role of gamma-aminobutyric acid in various physiological processes and for developing new therapeutic agents targeting the 5-hydroxytryptamine 6 receptor .
Properties
IUPAC Name |
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBOXBBYCVOYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204011 | |
Record name | WAY-181187 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554403-49-5 | |
Record name | 1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554403-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WAY-181187 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0554403495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-181187 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-181187 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXE3H7W295 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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